2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate
Description
Properties
IUPAC Name |
2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O8S/c1-2-3-4-5-6-7-8-9-22-10-12-23(13-11-22)30-20-18-28-16-14-27-15-17-29-19-21-31-32(24,25)26/h10-13H,2-9,14-21H2,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUQOKPBOVCAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865541 | |
| Record name | 2-(2-{2-[2-(4-Nonylphenoxy)ethoxy]ethoxy}ethoxy)ethyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [MSDSonline] | |
| Record name | Ammonium nonoxynol-4-sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3642 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
104-34-7, 9051-57-4 | |
| Record name | Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]-, 1-(hydrogen sulfate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(nonylphenoxy)-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-{2-[2-(4-Nonylphenoxy)ethoxy]ethoxy}ethoxy)ethyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(nonylphenoxy)-, ammonium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | AMMONIUM NONOXYNOL-4-SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2687 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Base-Catalyzed Ethylene Oxide Addition
The synthesis begins with the ethoxylation of 4-nonylphenol to form the tetra-ethoxylated precursor. Industrial protocols typically employ alkaline catalysts (e.g., KOH or NaOH) at 120–160°C under pressurized ethylene oxide (EO) gas. The reaction proceeds via nucleophilic attack of the phenoxide ion on EO, forming a polyethylene glycol (PEG) chain:
Key parameters include:
-
Temperature : Excessively high temperatures (>160°C) promote EO homopolymerization, reducing yield.
-
Catalyst concentration : 0.1–0.5 wt% KOH achieves optimal ethoxylation rates while minimizing side reactions.
-
EO feeding rate : Gradual addition prevents thermal runaway, ensuring uniform ethoxylate distribution.
Sulfation of NPEO4
Sulfamic Acid Batch Sulfation
A common industrial method involves reacting NPEO4 with sulfamic acid (NH2SO3H) in a 1:1 molar ratio at 80–100°C for 2–4 hours. The terminal hydroxyl group of NPEO4 is selectively sulfated:
Advantages :
-
Mild conditions minimize sulfonation of the aromatic ring (<1.5% byproduct).
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High selectivity for terminal hydroxyl groups (85–90% conversion).
Limitations :
Thin-Film Sulfation with SO3
Continuous sulfation using gaseous SO3 in a falling-film reactor offers higher throughput. NPEO4 is dispersed as a thin film, reacting with 3–5% SO3 in dry air at 40–60°C:
Optimization Factors :
Urea-SO3 Complex Method
A patented method (US3392185A) utilizes urea as a complexing agent to moderate SO3 reactivity. NPEO4 is mixed with urea (1:1 molar ratio) at 15–25°C, followed by SO3 addition and subsequent treatment with H2SO4:
Key Benefits :
Purification and Characterization
Solvent Extraction
Crude NPEO4-SO4H is purified via liquid-liquid extraction using ethyl acetate/water mixtures to remove unreacted NPEO4 and sulfonic acid byproducts.
Analytical Validation
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FTIR : Peaks at 1250 cm⁻¹ (S=O) and 1050 cm⁻¹ (S-O-C) confirm sulfation.
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1H NMR : Disappearance of the terminal -OH proton (δ 1.5 ppm) and emergence of sulfate ester protons (δ 4.3 ppm).
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Titrimetry : Acidic sulfate content quantified via potentiometric titration with NaOH.
Comparative Analysis of Sulfation Methods
| Parameter | Sulfamic Acid | SO3 Thin-Film | Urea-SO3 |
|---|---|---|---|
| Conversion (%) | 85–90 | 92–95 | 91–94 |
| Aromatic Sulfonation | <1.5% | <2% | <1.3% |
| Scalability | Batch-limited | Continuous | Batch/Continuous |
| Cost | Moderate | Low | High |
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the cleavage of the sulfate group.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate temperatures and may require the presence of solvents to facilitate the process.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and substituted ethoxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Surfactant in Cleaning Products
The primary application of this compound is as a surfactant in cleaning agents. Its ability to lower surface tension makes it effective in removing dirt and grease from various surfaces. It is particularly useful in formulations for:
- Household cleaners
- Industrial degreasers
- Textile detergents
Use in Textiles
In the textile industry, the compound serves as a wetting agent and emulsifier. It enhances the penetration of dyes and finishes into fabrics, improving color uptake and overall quality. The use of nonylphenol ethoxylates has been scrutinized due to their environmental impact, leading to regulatory measures in some regions .
Coatings and Paints
The compound is employed in the formulation of paints and coatings, acting as an emulsifier that aids in the dispersion of pigments and other additives. This application benefits from its stability and effectiveness at various temperatures, making it suitable for both indoor and outdoor products.
Agriculture
In agriculture, this compound may be used as a co-formulant in pesticide formulations. Its surfactant properties help improve the spreadability and adhesion of active ingredients on plant surfaces, enhancing efficacy .
Environmental Impact
While the compound has beneficial applications, its environmental impact cannot be overlooked. Nonylphenol ethoxylates are known endocrine disruptors, raising concerns about their persistence in aquatic environments. Regulatory bodies have classified them as substances of very high concern (SVHC) due to their potential reproductive toxicity .
Regulatory Status
The European Chemicals Agency (ECHA) has placed restrictions on the use of nonylphenol-related compounds in certain applications due to their harmful effects on human health and the environment . This has led to a gradual shift towards safer alternatives in various industries.
Case Study 1: Textile Industry Regulations
In Denmark, a comprehensive study was conducted on the use of nonylphenol ethoxylates in textiles. The findings indicated significant environmental releases during manufacturing processes, prompting stricter regulations on their use . The study highlighted the need for alternative surfactants that do not pose similar risks.
Case Study 2: Cleaning Product Formulations
A comparative analysis of cleaning products containing nonylphenol ethoxylates versus safer alternatives demonstrated that while performance metrics were similar, consumer preference shifted towards products labeled as environmentally friendly . This shift has influenced manufacturers to reformulate their products to comply with emerging regulations.
Mechanism of Action
The mechanism of action of 2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of different phases, such as oil and water, thereby stabilizing emulsions and enhancing the mixing of otherwise immiscible substances. The molecular targets include hydrophobic and hydrophilic regions of molecules, facilitating their interaction and solubilization.
Comparison with Similar Compounds
Table 1: Key Structural Variants
Key Differences :
- Sulfate vs. Phosphate : Phosphate esters exhibit higher stability under acidic conditions but are less biodegradable than sulfates .
- Counterion Effects : Sodium salts (e.g., 28754-11-2) are preferred in cosmetics for compatibility with anionic formulations, while ammonium salts (e.g., 63351-73-5) enhance solubility in polar solvents .
Alkyl Chain and Ethoxylation Variants
Table 2: Alkyl Chain and Ethoxylation Modifications
Critical Observations :
- Alkyl Chain Length : Shorter chains (e.g., decyl) improve biodegradability but reduce surfactant efficiency in hard water .
- Ethoxylation Degree: Higher ethoxy units (e.g., NONOXYNOL-40 with 40 ethoxy groups) enhance hydrophilicity but increase persistence in aquatic systems .
Environmental and Performance Comparisons
Table 3: Environmental Impact and Performance Data
Research Findings :
- Phosphate derivatives (e.g., 68511-21-7) show lower acute toxicity but similar long-term ecological risks due to metabolite generation .
Biological Activity
2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate, also known as Perlankrol PA, is a complex organic compound notable for its surfactant properties and potential biological activities. This article reviews its biological activity, focusing on its effects on human health and the environment, particularly its endocrine-disrupting capabilities and interactions with biological systems.
Chemical Structure and Properties
- Molecular Formula : C23H40O8S
- Molecular Weight : 440.63 g/mol
- CAS Number : 30416-77-4
The compound features a long hydrophobic nonylphenol chain linked to multiple ethoxy groups, terminating in a hydrogen sulfate moiety. This structure contributes to its amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic substances.
Endocrine Disruption
Research indicates that compounds related to nonylphenol exhibit significant endocrine-disrupting properties. Nonylphenol and its derivatives can mimic estrogen, leading to adverse effects on reproductive health in various species. A comprehensive survey highlighted that nonylphenols are classified as toxic to reproduction and are persistent in the environment, raising concerns about their accumulation and impact on aquatic life .
Toxicological Studies
- Aquatic Toxicity : Studies have shown that nonylphenol compounds can adversely affect aquatic organisms, leading to reproductive and developmental issues. For instance, monitoring data indicated that concentrations of nonylphenols in sediments often exceed the "predicted no-effect concentration," suggesting potential ecological risks .
- Human Health Implications : Human biomonitoring studies have detected nonylphenol in various populations, raising concerns about exposure through contaminated water and food sources. The substance's ability to disrupt hormone signaling pathways poses risks for developmental and reproductive health .
The biological activity of this compound primarily involves:
- Surfactant Action : The compound reduces surface tension between liquids, facilitating better mixing of hydrophobic and hydrophilic substances. This property is crucial in applications such as drug delivery systems where improved solubility is required.
- Endocrine Modulation : By mimicking estrogen, it can bind to estrogen receptors, leading to altered gene expression associated with growth and reproduction .
Case Studies
- Study on Activated Sludge : Research examining the adsorption of nonylphenol on activated sludge biomass revealed significant interactions that could influence biodegradation processes in wastewater treatment facilities .
- Environmental Monitoring : A study conducted in Denmark monitored the levels of nonylphenols in aquatic sediments, finding concentrations that exceeded safety thresholds set by environmental regulations. This study emphasized the need for stringent monitoring of such compounds due to their potential ecological impact .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H40O8S |
| Molecular Weight | 440.63 g/mol |
| CAS Number | 30416-77-4 |
| Endocrine Disruption Potential | Yes |
| Aquatic Toxicity | High |
| Human Health Risk | Moderate |
Q & A
Q. What statistical approaches are critical for interpreting multivariate data from ecotoxicological studies?
- Multivariate Analysis : Principal Component Analysis (PCA) to disentangle confounding factors (e.g., pH, temperature) .
- Bayesian Networks : Model probabilistic relationships between exposure concentrations and sublethal effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
